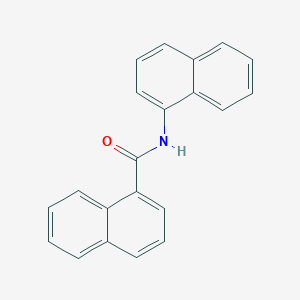
n-(1-Naphthyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(1-Naphthyl)ethylenediamine dihydrochloride is an organic compound with the chemical formula C10H7NHCH2CH2NH2 · 2HCl .
- It consists of two naphthalene rings connected by an ethylenediamine linker.
- The compound is often sold as a dihydrochloride salt.
Preparation Methods
- N-(1-Naphthyl)ethylenediamine dihydrochloride can be synthesized through several methods:
- Reaction of 1-naphthylamine with 2-chloroethylamine.
- Reaction of 1-bromonaphthalene with ethylenediamine, followed by recrystallization from hydrochloric acid.
- Industrial production methods may involve modifications of these routes.
Chemical Reactions Analysis
- NEDA·2HCl undergoes various reactions:
- Charge Transfer Complexes (CT complexes) : Forms complexes with π-acceptors (e.g., quinol, picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin(IV) tetrachloride, zinc chloride).
- Coupling Agent : Used in spectrophotometric determination of aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides.
- Detection of Sugars : Dissolved in sulfuric acid-methanol, it detects sugars at the nanoscale on thin-layer plates.
Scientific Research Applications
- Chemistry : Used in various analytical methods.
- Biology : May have applications in enzyme assays.
- Medicine : Notable for its role in detecting specific compounds.
- Industry : Used as a coupling agent.
Mechanism of Action
- The exact mechanism of action is context-dependent due to its diverse applications.
- In spectrophotometric assays, it acts as a reagent, forming colored products.
- Further research is needed to explore specific molecular targets and pathways.
Comparison with Similar Compounds
- NEDA·2HCl is unique due to its naphthalene-based structure.
- Similar compounds include other ethylenediamine derivatives and aromatic amines.
Remember that N-(1-Naphthyl)ethylenediamine dihydrochloride plays a crucial role in various scientific contexts, and its versatility makes it an interesting compound for further investigation
Properties
CAS No. |
5439-52-1 |
|---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-naphthalen-1-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H15NO/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,22,23) |
InChI Key |
OAJJHQSXKMOPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014923.png)

![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12014932.png)

![4-({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B12014939.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014945.png)


![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014963.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12014974.png)
![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12014980.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015005.png)
